6-Bromo-4,8-dihydro-2H-pyrido-[3,2-d][1,3]oxazin-2-one
Overview
Description
6-Bromo-4,8-dihydro-2H-pyrido-[3,2-d][1,3]oxazin-2-one is a heterocyclic compound that features a bromine atom at the 6th position and a fused pyrido-oxazine ring system
Preparation Methods
The synthesis of 6-Bromo-4,8-dihydro-2H-pyrido-[3,2-d][1,3]oxazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated pyridine derivative with an appropriate oxazine precursor. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
6-Bromo-4,8-dihydro-2H-pyrido-[3,2-d][1,3]oxazin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization and Ring-Opening Reactions: The oxazine ring can participate in cyclization and ring-opening reactions, leading to the formation of different products.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
6-Bromo-4,8-dihydro-2H-pyrido-[3,2-d][1,3]oxazin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural properties and biological activity.
Biological Research: It is used in various biological assays to study its effects on different biological systems.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-Bromo-4,8-dihydro-2H-pyrido-[3,2-d][1,3]oxazin-2-one involves its interaction with specific molecular targets. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with various enzymes and receptors. The exact pathways and molecular targets involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
6-Bromo-4,8-dihydro-2H-pyrido-[3,2-d][1,3]oxazin-2-one can be compared with other similar compounds, such as:
6-Bromo-1,3-dihydro-2H-indol-2-one: Another brominated heterocyclic compound with potential medicinal applications.
Pyrido[2,3-d][1,3]oxazine Derivatives: Compounds with similar ring structures but different substituents, which may exhibit different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, which distinguishes it from other similar compounds.
Biological Activity
6-Bromo-4,8-dihydro-2H-pyrido-[3,2-d][1,3]oxazin-2-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
- Chemical Name : this compound
- Molecular Formula : C7H5BrN2O2
- Molecular Weight : 229.0308 g/mol
- CAS Number : 1380571-64-1
Antimicrobial Properties
Research indicates that derivatives of pyrido[3,2-d][1,3]oxazines exhibit antimicrobial activity. A study demonstrated that compounds similar to this compound showed significant inhibition against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Anticancer Activity
Several studies have reported the anticancer potential of pyrido[3,2-d][1,3]oxazine derivatives. For instance:
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins.
- Case Study : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis (Annexin V staining).
Neuroprotective Effects
Recent investigations suggest that this compound may possess neuroprotective properties:
- Mechanism : The compound appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
- Case Study : In a model of neurodegeneration induced by oxidative stress (using H2O2), the compound significantly reduced neuronal cell death compared to control groups.
Data Table: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cell lines | |
Neuroprotective | Reduced oxidative stress and neuronal cell death |
The biological activities observed for this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It has been suggested that the compound interacts with G protein-coupled receptors (GPCRs), influencing signaling pathways related to cell survival and apoptosis.
Properties
IUPAC Name |
6-bromo-4,8-dihydropyrido[3,2-d][1,3]oxazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2/c8-6-2-1-4-5(9-6)3-12-7(11)10-4/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JASBHTDBEZJJTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(N=C2C1=NC(=O)OC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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